N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonaMide
Description
Properties
IUPAC Name |
N-methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-5-11(8,9)6-2-3-10-4(6)7/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXCPSAPSNRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723224 | |
| Record name | N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898798-37-3 | |
| Record name | N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction typically involves the use of methylamine and other reagents under controlled conditions to form the oxazolidine ring. The process may require specific catalysts and solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Functional Groups | Key Interactions | Notable Applications |
|---|---|---|---|---|
| N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | Oxazolidine | Sulfonamide, Carbonyl | S=O···H bonds, N–H···O | Drug design, enzyme inhibition |
| N'-[(Aryl)methylidene]-oxazolidine-4-carbohydrazides | Oxazolidine | Carbohydrazide, Arylidene | C–H···O/N, π-π stacking | Supramolecular chemistry |
| 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Benzoindole | Sulfonamide | π-π stacking, S=O···H | Material science |
| Thiazolidin-5-yl acetamide derivative | Thiazolidin | Sulfonyl, Acetamide | S=O···H, C–H···O | Antimicrobial agents |
| N-Methyl-2-oxo-dihydropyridine-3-carboxamide | Dihydropyridine | Carboxamide | Weak C–H···O | Metabolic studies |
Research Findings and Implications
- Crystallography : The target compound’s sulfonamide group facilitates tighter crystal packing via S=O···H bonds compared to carbohydrazides, which rely on weaker interactions .
- Synthetic Challenges : Positional isomerism (e.g., sulfonamide at position 3 vs. carbohydrazide at position 4) requires precise reaction control to avoid byproducts .
Biological Activity
N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the oxazolidine family of compounds, which are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The sulfonamide group enhances its biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research indicates that it may inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial properties of 1,3-oxazolidinone derivatives, including this compound. The results indicated that these compounds showed promising antibacterial activity against various pathogens.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 16 | Staphylococcus aureus | 0.5 µg/mL |
| 9b | Pseudomonas aeruginosa | 1 µg/mL |
| 9f | Escherichia coli | 2 µg/mL |
The study utilized methods such as microbroth dilution assays and flow cytometry to assess the antimicrobial efficacy and cellular physiology .
Anticancer Activity
Research has shown that this compound derivatives can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| SK228 | A549 (lung cancer) | 0.49 |
| 23 | MDA-MB-231 (breast cancer) | 11 |
These compounds were noted for their ability to induce apoptosis through mechanisms involving caspase activation and disruption of cell signaling pathways .
Case Studies
A notable case study involved the synthesis of a series of oxazolidinone derivatives to evaluate their biological activities. One derivative exhibited superior antimicrobial activity compared to traditional antibiotics like chloramphenicol against resistant strains of bacteria . Additionally, anticancer evaluations revealed that some derivatives significantly reduced tumor cell viability while sparing normal cells from toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide?
- Methodological Answer : The compound is typically synthesized via sulfonylation of a preformed oxazolidine ring. A common approach involves reacting 3-amino-2-oxazolidinone derivatives with methanesulfonyl chloride (or analogous sulfonylating agents) under basic conditions (e.g., pyridine or triethylamine). Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. For structural analogs, intermediates like 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride have been characterized using InChI keys and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the sulfonamide group (e.g., δ ~3.0 ppm for methylsulfonyl protons) and oxazolidine ring protons (δ ~4.0–5.0 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For visualization, ORTEP-3 is recommended for generating thermal ellipsoid plots .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement?
- Methodological Answer : Discrepancies in electron density maps or thermal parameters often arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinned data. Cross-validate with the WinGX suite for symmetry checks and Hirshfeld surface analysis. For ambiguous cases, compare multiple refinement strategies (e.g., isotropic vs. anisotropic displacement parameters) and validate with R-factor convergence (<5%) .
Q. What mechanistic insights explain the reactivity of the sulfonamide group in substitution reactions?
- Methodological Answer : The sulfonamide’s electrophilic sulfur atom facilitates nucleophilic substitution. For example, in the presence of LiAlH, the sulfonyl group can be reduced to a thiol. Oxidation with HO yields sulfones, as observed in related compounds like 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide. Kinetic studies using DFT calculations or stopped-flow spectrometry can further elucidate reaction pathways .
Q. How can computational methods predict the compound’s biological activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like cyclooxygenase-2 (COX-2). For instance, sulfonamide-containing COX-2 inhibitors (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) show selective binding via hydrophobic interactions with Val523 and Ser530 residues. MD simulations (GROMACS) assess stability over 100-ns trajectories, with RMSD <2.0 Å indicating robust binding .
Q. What strategies optimize regioselectivity in functionalizing the oxazolidine ring?
- Methodological Answer : Protecting group strategies (e.g., Boc or Fmoc) direct functionalization to specific ring positions. For example, carbonyl olefin metathesis (COMET) with Grubbs catalyst selectively modifies exocyclic double bonds. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C to reflux) also influence regioselectivity, as demonstrated in analogous oxazolidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
